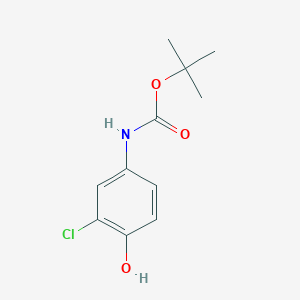

tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate

描述

tert-Butyl N-(3-chloro-4-hydroxyphenyl)carbamate is a carbamate derivative featuring a substituted phenyl ring with chlorine at the 3-position and a hydroxyl group at the 4-position, protected by a tert-butyl carbamate group. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs) due to its ability to modulate solubility and stability . Its molecular formula is C₁₁H₁₄ClNO₃, with a molecular weight of 255.74 g/mol .

The tert-butyl group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic processes. Substitutions on the phenyl ring influence electronic and steric properties, impacting reactivity and biological interactions.

属性

IUPAC Name |

tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h4-6,14H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKIMPSOKVLTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601206782 | |

| Record name | 1,1-Dimethylethyl N-(3-chloro-4-hydroxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601206782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911297-03-5 | |

| Record name | 1,1-Dimethylethyl N-(3-chloro-4-hydroxyphenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911297-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(3-chloro-4-hydroxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601206782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate typically involves the reaction of 3-chloro-4-hydroxyaniline with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chloro-4-hydroxyaniline+tert-butyl chloroformate→tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

化学反应分析

Oxidation Reactions

The phenolic hydroxyl group (-OH) is susceptible to oxidation under acidic or basic conditions:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Conditions : Aqueous acidic or basic media at elevated temperatures (50–80°C).

-

Products :

Example :

Substitution Reactions

The chloro substituent (-Cl) participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects of the adjacent hydroxyl and carbamate groups:

-

Reagents : Amines (e.g., aniline, alkylamines), thiols, or alkoxides.

-

Conditions : Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C.

-

Products :

Experimental Data :

| Nucleophile | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Aniline | 12 h, 100°C | 78 | |

| Sodium methoxide | 6 h, 80°C | 65 |

Deprotection of the tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic or reductive conditions:

-

Reagents :

-

Acidic : Trifluoroacetic acid (TFA) or HCl in dioxane.

-

Reductive : Oxalyl chloride (COCl)₂ in methanol.

-

-

Conditions : Room temperature to 40°C.

-

Products :

Optimized Protocol :

Curtius Rearrangement

The carbamate group undergoes Curtius rearrangement under thermal or catalytic conditions:

-

Reagents : Heat (150–200°C) or Lewis acids (e.g., Zn(OTf)₂).

-

Products :

Mechanistic Pathway :

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Reagents/Conditions | Major Products |

|---|---|---|---|

| Oxidation | Phenolic -OH | KMnO₄, CrO₃ | Quinones |

| SNAr | Chloro (-Cl) | Amines, thiols | Aminated/thioether derivatives |

| Deprotection | Boc group | (COCl)₂/MeOH, TFA | Free amine |

| Curtius Rearrangement | Carbamate | Heat, Zn(OTf)₂ | Isocyanates, ureas |

Stability and Side Reactions

科学研究应用

Medicinal Chemistry

Tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate has shown potential in the design of new pharmaceutical agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug development aimed at enzyme inhibition and receptor modulation. In particular, it may serve as a prodrug or pharmacophore in medicinal chemistry, targeting specific enzymes involved in metabolic pathways.

Biological Research

This compound is utilized in biological studies to explore the effects of carbamate derivatives on enzyme activity and protein interactions. Its unique structure facilitates investigations into metabolic pathways and toxicity profiles associated with carbamates. For instance, research has indicated its role as a model compound for studying the metabolism of similar carbamate structures.

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of specialty chemicals and agrochemicals. Its reactivity allows for the production of various derivatives that can be used in polymer manufacturing and other chemical processes.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in treating metabolic disorders.

- Toxicology Assessments : Studies examining the toxicity profiles of carbamates have utilized this compound to assess the impact of structural modifications on biological activity and safety.

作用机制

The mechanism of action of tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate involves its interaction with biological molecules, potentially through hydrogen bonding and hydrophobic interactions. The phenolic hydroxyl group can form hydrogen bonds with target proteins, while the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.

相似化合物的比较

Positional Isomers and Halogen-Substituted Analogs

tert-Butyl (2-Chloro-4-Hydroxyphenyl)carbamate (3s)

- Structure : Chlorine at 2-position, hydroxyl at 4-position.

- Key Difference: Positional isomerism alters electronic effects.

- Applications : Used in medicinal chemistry for scaffold diversification.

tert-Butyl N-(3-Chloro-4-Fluorophenyl)carbamate

- Structure : Fluorine replaces the hydroxyl group at the 4-position.

- Impact : Fluorine’s electronegativity increases the compound’s polarity and metabolic stability. NMR data (¹H and ¹³C) confirm distinct electronic environments compared to the hydroxylated analog .

Substituent Variations on the Phenyl Ring

tert-Butyl N-(3-Chloro-4-Hydroxyphenyl)-N-Ethylcarbamate

- Structure : Addition of an ethyl group on the carbamate nitrogen.

- Impact: The ethyl group introduces steric hindrance, reducing nucleophilic reactivity.

tert-Butyl (4-Chlorophenethyl)carbamate

- Structure : Phenethyl backbone instead of a phenyl ring.

- Impact : Extended alkyl chain enhances lipophilicity, improving membrane permeability. However, it may reduce aqueous solubility, limiting applications in hydrophilic systems .

Alicyclic and Bicyclic Carbamate Analogs

tert-Butyl N-[cis-3-Hydroxycyclopentyl]carbamate

- Structure : Cyclopentane core with cis-hydroxy and tert-butyl carbamate groups.

- Impact: The alicyclic structure reduces aromatic interactions, favoring selective binding to non-aromatic enzyme pockets. Reported yields for similar cyclopentyl derivatives range from 16% to 77% depending on substituents .

tert-Butyl N-{3-Azabicyclo[4.1.0]heptan-6-yl}carbamate

- Structure : Bicyclic system with nitrogen incorporation.

- Impact: Enhanced rigidity and stereochemical complexity make it valuable in peptide mimetics. However, synthetic challenges (e.g., lower yields) are noted compared to phenyl-based carbamates .

生物活性

Tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate is a compound that has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a chloro substituent on the aromatic ring, and a carbamate functional group. Its molecular formula is CHClNO, and it has a molecular weight of approximately 257.71 g/mol. The compound's structure suggests potential interactions with biological targets, particularly enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes in the body. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction may influence various biochemical pathways, including those involved in inflammation and cancer progression.

Types of Reactions

The compound can undergo several chemical reactions:

- Oxidation : Particularly at the phenolic hydroxyl group.

- Reduction : Possible reduction of nitro groups to amines.

- Substitution : The chloro group can participate in nucleophilic substitution reactions.

Anticancer Activity

Research indicates that derivatives of carbamate compounds often exhibit anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines. While specific data on this compound's anticancer efficacy is limited, it is hypothesized that it may share these properties due to structural similarities with known anticancer agents .

Anti-inflammatory Effects

In vivo studies involving carrageenan-induced paw edema in rats have shown that compounds structurally related to this compound can significantly reduce inflammation. In these experiments, the delta edema was measured to assess the compound's effectiveness in inhibiting inflammatory responses .

Case Studies and Research Findings

- Inhibition of Enzyme Activity : A study highlighted the potential for this compound to inhibit specific enzymes involved in inflammatory pathways. The inhibition was quantified by measuring changes in enzyme activity before and after treatment with the compound.

- Structure-Activity Relationship (SAR) : Ongoing SAR studies suggest that modifications to the this compound structure could enhance its biological activity. Variations in side chains and functional groups have been shown to significantly impact potency against cancer cell lines .

Data Table: Summary of Biological Activities

常见问题

Q. What are the common synthetic routes for preparing tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate?

- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl protecting groups. A general approach involves condensing 3-chloro-4-hydroxyaniline with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions . For derivatives, coupling reagents like EDCI/HOBt can facilitate amidation or urea formation, as seen in analogous tert-butyl carbamate syntheses . Reaction optimization may require inert atmospheres (N₂/Ar) and low temperatures (0–5°C) to minimize side reactions.

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : 1H NMR is critical for confirming structure. For similar tert-butyl carbamates, aromatic protons in the 3-chloro-4-hydroxyphenyl group resonate at δ 6.8–7.5 ppm, while the tert-butyl group appears as a singlet near δ 1.4 ppm . Hydroxyl protons may show broad peaks (δ 5.0–6.0 ppm) depending on solvent. FT-IR can validate the carbamate C=O stretch (~1680–1720 cm⁻¹) and N–H stretch (~3300 cm⁻¹). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₃ClNO₃: 242.06).

Q. What safety precautions should be taken when handling this compound?

- Methodological Answer : Although specific toxicity data for this compound is limited, analogous tert-butyl carbamates recommend:

- PPE : Nitrile gloves, lab coats, and safety goggles with side shields .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Use dichloromethane or THF for better solubility of intermediates .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted aniline. Recrystallization from ethanol/water improves purity .

- Yield Monitoring : Track reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and adjust stoichiometry if side products (e.g., di-substituted carbamates) form.

Q. What challenges arise in the crystallographic analysis of this compound, and how can SHELX software address them?

- Methodological Answer :

- Challenges : Low crystal quality due to flexible tert-butyl groups or solvent inclusion. Weak X-ray diffraction may occur with small crystals.

- Solutions :

- SHELXT : For structure solution, use dual-space algorithms to resolve disordered tert-butyl moieties .

- SHELXL : Refine hydrogen bonding (e.g., O–H···O=C interactions) with restraints for thermal parameters .

- Twinned Data : Apply TWIN/BASF commands in SHELXL for handling pseudo-merohedral twinning .

Q. How does the electronic environment of the 3-chloro-4-hydroxyphenyl group influence the reactivity of the carbamate moiety in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The chloro group at position 3 deactivates the aromatic ring, reducing nucleophilicity at the carbamate oxygen. This may hinder SN2 reactions but stabilize intermediates in Ullmann or Buchwald-Hartwig couplings .

- Hydroxyl Group : The para-hydroxyl group can participate in hydrogen bonding, directing regioselectivity in Pd-catalyzed reactions. Protecting it as a TBS ether may prevent undesired coordination .

Q. What strategies resolve discrepancies in NMR chemical shifts for this compound derivatives?

- Methodological Answer :

- Solvent Effects : Compare DMSO-d₆ (hydroxyl proton exchange) vs. CDCl₃ (sharp tert-butyl signals) .

- Dynamic Effects : Variable-temperature NMR can clarify conformational exchange in the carbamate group.

- 2D Techniques : Use HSQC to correlate aromatic protons with carbons and NOESY to confirm spatial proximity between tert-butyl and hydroxyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。